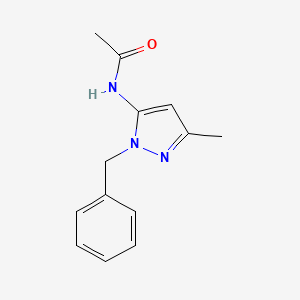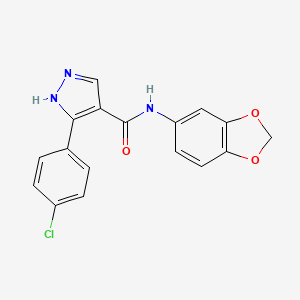
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide, also known as MPYSA, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. MPYSA has shown promising results in various studies and is considered to be a valuable tool in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves the inhibition of tyrosine kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell growth and differentiation.
Biochemical and physiological effects:
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide has been shown to exhibit anti-proliferative effects on various cancer cell lines, indicating its potential use as an anti-cancer agent. It has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in lab experiments is its high yield and purity, which makes it easier to obtain reliable results. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in scientific research. One potential direction is the development of more potent and selective tyrosine kinase inhibitors based on the structure of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide. Another potential direction is the investigation of the anti-inflammatory effects of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in vivo, which could lead to the development of novel anti-inflammatory drugs. Additionally, the potential use of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in combination therapy for cancer treatment could also be explored in future studies.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is a novel small molecule that has shown promising results in various scientific studies. Its potential use as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry make it a valuable asset in scientific research. Further studies are needed to fully explore the potential of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in various applications.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves the reaction of 2-chloro-5-methylphenyl isothiocyanate with 2-amino-4-methylpyrimidine in the presence of a base. The resulting product is then treated with N-(2-methoxyethyl)acetamide to obtain N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide has been extensively studied for its potential use as a research tool in various fields such as biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-4-5-12(19-2)11(8-10)17-13(18)9-20-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPYDPAJAIGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)

![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)


![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)

![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
